molecular formula C3H3ClO2 B3421959 trans-3-Chloroacrylic acid CAS No. 2345-61-1

trans-3-Chloroacrylic acid

Cat. No.: B3421959
CAS No.: 2345-61-1
M. Wt: 106.51 g/mol
InChI Key: MHMUCYJKZUZMNJ-UPHRSURJSA-N
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Description

Trans-3-Chloroacrylic acid: is a chlorinated carboxylic acid with the molecular formula C(_3)H(_3)ClO(_2) It is characterized by the presence of a chlorine atom attached to the third carbon of the acrylic acid backbone, specifically in the trans configuration

Mechanism of Action

Target of Action

Trans-3-Chloroacrylic acid (C3H3ClO2) is a chlorinated carboxylic acid

Mode of Action

It’s known that chlorinated carboxylic acids can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function .

Biochemical Pathways

This compound is involved in the degradation pathway of trans-1,3-dichloropropene (DCP) in bacteria such as Pseudomonas pavonaceae 170 . The enzyme this compound dehalogenase (CaaD) plays a critical role in this pathway, facilitating the hydration of the α,β-unsaturated bonds of trans-3-chloroacrylate . This reaction is part of a broader process that allows bacteria to use trans-DCP, a common component in commercially produced fumigants, as a carbon source .

Result of Action

It’s known that the compound plays a crucial role in the degradation of trans-dcp in certain bacteria, allowing them to use this compound as a carbon source . This suggests that this compound could have significant effects on cellular metabolism in these organisms.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and the specific microorganisms present can all impact the compound’s action. In particular, the degradation of trans-DCP by bacteria is an environmentally relevant process, suggesting that this compound’s action could be significantly influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

This enzyme catalyzes the fourth step of the DCP degradation pathway by cofactor-independent dehalogenation of a vinyl carbon-halogen bond .

Cellular Effects

The effects of trans-3-chloroacrylic acid on cellular processes are primarily observed in bacteria that utilize trans-DCP as a carbon source. The compound influences cell function by participating in the degradation of trans-DCP, thereby providing the cell with a source of carbon .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme CaaD. This enzyme catalyzes the dehalogenation of the vinyl carbon-halogen bond in this compound, a critical step in the DCP degradation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time as it participates in the DCP degradation pathway. The stability and degradation of this compound are closely tied to the activity of the enzyme CaaD .

Metabolic Pathways

This compound is involved in the metabolic pathway of DCP degradation in certain bacteria. The enzyme CaaD, which interacts with this compound, plays a crucial role in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Acrylic Acid: One common method involves the halogenation of acrylic acid. This process typically uses chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position.

    Dehydrohalogenation of 3-Chloropropionic Acid: Another method involves the dehydrohalogenation of 3-chloropropionic acid. This reaction is usually carried out in the presence of a strong base such as potassium hydroxide, which facilitates the elimination of hydrogen chloride to form trans-3-Chloroacrylic acid.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Trans-3-Chloroacrylic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Addition Reactions: The double bond in this compound makes it susceptible to addition reactions, including hydrogenation and halogenation.

    Polymerization: This compound can participate in polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation; bromine or chlorine for halogenation.

    Polymerization: Initiators such as peroxides or azo compounds under controlled temperature and pressure conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 3-hydroxyacrylic acid, 3-aminoacrylic acid, etc.

    Addition Products: Saturated or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Polymer Chemistry: Utilized in the development of new polymers with specific properties.

Biology and Medicine:

    Proteomics Research: Employed in the study of protein interactions and modifications.

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the production of specialty materials with unique chemical and physical properties.

    Agriculture: Explored for its potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

    3-Chloroacrylic Acid (cis): The cis isomer of 3-chloroacrylic acid, differing in the spatial arrangement of the chlorine atom.

    3-Bromoacrylic Acid: Similar structure but with a bromine atom instead of chlorine.

    3-Iodoacrylic Acid: Contains an iodine atom, offering different reactivity and properties.

Uniqueness: Trans-3-Chloroacrylic acid is unique due to its specific spatial configuration, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise molecular geometry.

Properties

IUPAC Name

(E)-3-chloroprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUCYJKZUZMNJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030907
Record name trans-3-Chloroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-61-1, 625-40-1, 26952-44-3
Record name (2E)-3-Chloro-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Chloroacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Chloroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-chloroacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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